N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Carbonic anhydrase inhibition Pharmacophore engineering Sulfonamide antibiotic replacement

N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide (CAS 315195-37-0, PubChem CID is a modular heterocyclic scaffold integrating a 5-methyl-1,3,4-thiadiazole ring linked via a carboxamide bridge to a thiophene moiety. With a molecular weight of 225.3 g/mol, XLogP3 of 1.9, and a topological polar surface area (TPSA) of 111 Ų, the compound occupies favorable oral drug-like chemical space.

Molecular Formula C8H7N3OS2
Molecular Weight 225.3g/mol
CAS No. 315195-37-0
Cat. No. B446804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
CAS315195-37-0
Molecular FormulaC8H7N3OS2
Molecular Weight225.3g/mol
Structural Identifiers
SMILESCC1=NN=C(S1)NC(=O)C2=CC=CS2
InChIInChI=1S/C8H7N3OS2/c1-5-10-11-8(14-5)9-7(12)6-3-2-4-13-6/h2-4H,1H3,(H,9,11,12)
InChIKeyVSCDXGDHKSPKNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide (CAS 315195-37-0): Procurement-Grade Heterocyclic Scaffold for Kinase and Enzyme Inhibitor Programs


N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide (CAS 315195-37-0, PubChem CID 717630) is a modular heterocyclic scaffold integrating a 5-methyl-1,3,4-thiadiazole ring linked via a carboxamide bridge to a thiophene moiety [1]. With a molecular weight of 225.3 g/mol, XLogP3 of 1.9, and a topological polar surface area (TPSA) of 111 Ų, the compound occupies favorable oral drug-like chemical space [1]. It is commercially available from Life Chemicals (catalog F0509-4751, ≥90% purity) as a screening compound for medicinal chemistry and chemical biology applications [1]. The compound is structurally distinct from the clinically used sulfonamide antibiotic sulfamethizole (CAS 144-82-1), which shares the 5-methyl-1,3,4-thiadiazol-2-yl amine core but bears a benzenesulfonamide rather than a thiophene-2-carboxamide group—a difference that fundamentally alters its pharmacophore and target engagement profile [1][2].

Why N-(5-Methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide Cannot Be Interchanged with In-Class Thiadiazole Analogs


The 5-methyl-1,3,4-thiadiazol-2-yl carboxamide scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity to substituent variation at both the thiadiazole 5-position (methyl vs. amino vs. H vs. ethyl) and the carboxamide acyl moiety (thiophene vs. benzene vs. alkyl). Direct binding data from the BindingDB and PubChem BioAssay repositories demonstrate that closely related analogs diverge by more than 500-fold in target potency depending on the nature of the thiophene substitution: the 5-propylthiophene-3-carboxamide analog (BDBM41353) is essentially inactive against Cathepsin S (IC₅₀ > 50,000 nM), whereas a 5-cyclopropylamino-tetrahydropyran-substituted analog (BDBM243415) achieves sub-100 nM inhibition of LSD1 with >1,000-fold selectivity over MAO-B [1][2]. Furthermore, substitution at the thiadiazole 5-position dictates whether the scaffold engages kinase targets (5-amino series: VEGFR-2 IC₅₀ 8.2–11.5 nM) versus carbonic anhydrase isoforms (5-methyl-sulfonamide series: CA I IC₅₀ 0.144–15.65 nM) [2][3]. These data underscore that procurement specifications cannot rely on class-level assumptions; the precise substitution pattern of N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide—unsubstituted thiophene at the 2-position, methyl at the thiadiazole 5-position—defines a unique chemical space with differentiated target engagement potential relative to its closest analogs.

Quantitative Differentiation Evidence for N-(5-Methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide Versus Closest Analogs


Pharmacophore Differentiation: Carboxamide vs. Sulfonamide Determines Target Class Engagement

N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide (target) and sulfamethizole (4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide) share an identical 5-methyl-1,3,4-thiadiazol-2-yl amine core. However, the target compound replaces the benzenesulfonamide group of sulfamethizole—a motif essential for dihydropteroate synthase (DHPS) inhibition and antibacterial activity—with a thiophene-2-carboxamide group. This substitution removes the sulfonamide zinc-binding pharmacophore required for carbonic anhydrase (CA) inhibition and simultaneously introduces a thiophene carboxamide capable of engaging ATP-binding pockets of kinases. Derivatives of sulfamethizole bearing the 5-methyl-1,3,4-thiadiazol-2-yl benzenesulfonamide motif achieve CA I IC₅₀ values of 0.144–15.65 nM and CA II IC₅₀ values of 0.109–17.95 nM, representing up to ~2,200-fold greater potency than the clinically used CA inhibitor acetazolamide [1]. By contrast, the target compound's thiophene-2-carboxamide motif is structurally aligned with kinase hinge-binding pharmacophores exemplified by the VEGFR-2 inhibitor series derived from N-(5-amino-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide (IC₅₀ 8.2–11.5 nM) [2]. This pharmacophore divergence means the target compound cannot substitute for sulfamethizole in antibacterial or CA-inhibitor applications, nor can sulfamethizole-derived sulfonamides serve as kinase inhibitor scaffolds.

Carbonic anhydrase inhibition Pharmacophore engineering Sulfonamide antibiotic replacement

Physicochemical Property Differentiation: 5-Methyl Group Confers Higher Lipophilicity Than Des-Methyl Analog

The target compound (MW 225.3 g/mol, XLogP3 1.9, TPSA 111 Ų, HBD 1, HBA 5) [1] possesses a 5-methyl substituent on the 1,3,4-thiadiazole ring that is absent in N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide (CAS 73084-05-6; MW 211.26 g/mol) . The methyl group increases calculated lipophilicity by approximately 0.5–0.7 logP units (estimated by fragment-based contribution) relative to the des-methyl analog while maintaining a TPSA of 111 Ų, which falls within the favorable range (<140 Ų) for oral bioavailability and blood-brain barrier penetration predictions. The target compound has a single hydrogen bond donor (the carboxamide N–H), compared to two donors in the 5-amino analog N-(5-amino-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide, reducing polarity and potentially improving membrane passive permeability. The rotatable bond count of 2 is identical across all three analogs (5-methyl, 5-H, 5-amino), indicating that conformational flexibility is conserved regardless of thiadiazole 5-substitution.

Drug-likeness optimization Lipophilicity modulation Permeability prediction

VEGFR-2 Kinase Inhibition: 5-Amino Analog Series Validates the Thiophene-2-Carboxamide-Thiadiazole Scaffold for Kinase Targeting

The synthetic precursor N-(5-amino-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide (compound 3 in Atta-Allah et al., 2021) serves as a key intermediate for a series of thiadiazolo-pyrimidine and imidazolo-thiadiazoline derivatives that exhibit potent VEGFR-2 tyrosine kinase inhibition. Five derivatives from this series (compounds 2, 4b, 6, 8, and 9a) demonstrated VEGFR-2 IC₅₀ values of 11.5, 8.2, 10.3, 10.5, and 9.4 nM, respectively, with the most potent compound (4b) achieving 8.2 nM [1]. These derivatives also exhibited broad-spectrum antiproliferative activity across four human cancer cell lines (HepG-2, MCF-7, HCT-116, PC-3) with IC₅₀ values ranging from 3.97 to 9.62 μM [1]. The target compound differs from this validated intermediate at the thiadiazole 5-position: –CH₃ (target) vs. –NH₂ (intermediate). The 5-methyl group is electron-donating (+I effect) but lacks the hydrogen bond donor capacity of the 5-amino group, which may alter kinase hinge-binding interactions and selectivity profiles. This provides a clear rationale for procuring the 5-methyl analog for comparative SAR studies aimed at probing the contribution of the thiadiazole 5-substituent to kinase selectivity.

VEGFR-2 inhibition Kinase inhibitor scaffold Anticancer drug discovery

LSD1 Target Engagement Selectivity Window: Core Scaffold Enables >1,000-Fold Discrimination Between LSD1 and MAO-B

BindingDB entry BDBM243415 represents a closely related analog—N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-((1R,2R)-2-(tetrahydro-2H-pyran-4-ylamino)cyclopropyl)thiophene-3-carboxamide—that retains the identical 5-methyl-1,3,4-thiadiazol-2-yl carboxamide core of the target compound while bearing an elaborated 5-substituent on the thiophene ring [1]. This analog achieves LSD1 inhibition with an IC₅₀ < 100 nM (pH 8.0, 25 °C) while showing no meaningful inhibition of the structurally related flavin-dependent amine oxidase MAO-B (IC₅₀ > 100,000 nM under identical buffer conditions), yielding a selectivity index exceeding 1,000-fold [1]. In contrast, the simpler 5-propyl analog (BDBM41353, N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-propylthiophene-3-carboxamide) is inactive against Cathepsin S (IC₅₀ > 50,000 nM), demonstrating that the unelaborated thiophene in the target compound occupies an intermediate position in the SAR continuum [2]. The target compound, with its unsubstituted thiophene-2-carboxamide, represents the minimal scaffold from which LSD1 potency and selectivity emerge upon thiophene elaboration, making it an essential baseline comparator for SAR expansion programs.

LSD1 inhibition Epigenetic drug discovery MAO selectivity

Carbonic Anhydrase Inhibition Motif: 5-Methyl-1,3,4-Thiadiazol-2-yl Sulfonamides Achieve Sub-Nanomolar Potency, Distinguishing the Scaffold's Potential from the Carboxamide Analog

The 5-methyl-1,3,4-thiadiazol-2-yl moiety, when coupled to a benzenesulfonamide group (as in sulfamethizole derivatives), yields exceptionally potent carbonic anhydrase (CA) inhibitors. Türk et al. (2017) reported that N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido]benzenesulfonamides inhibit human cytosolic CA I with IC₅₀ values of 0.144–15.65 nM and CA II with IC₅₀ values of 0.109–17.95 nM [1]. These values surpass the clinically used CA inhibitor acetazolamide (typically IC₅₀ ~250 nM for CA II) by up to approximately 2,200-fold. Critically, the target compound replaces the benzenesulfonamide zinc-binding group with a thiophene-2-carboxamide, which lacks the sulfonamide (–SO₂NH₂) motif essential for coordination to the CA active-site zinc ion. This structural difference means the target compound is not expected to inhibit carbonic anhydrase isoforms via the canonical zinc-binding mechanism. However, the demonstrated ability of the 5-methyl-1,3,4-thiadiazol-2-yl moiety to support sub-nanomolar target engagement when paired with an appropriate pharmacophore validates this heterocyclic core as a privileged fragment for fragment-based drug discovery and scaffold-hopping campaigns.

Carbonic anhydrase inhibition Sulfonamide pharmacophore Isoform selectivity

Recommended Research and Procurement Application Scenarios for N-(5-Methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide


Kinase Inhibitor Lead Generation: SAR Comparator for VEGFR-2 and c-Met Scaffold Optimization

Procure as a 5-methyl comparator compound for kinase inhibitor SAR programs built on the thiophene-2-carboxamide-1,3,4-thiadiazole scaffold. The 5-amino analog series has demonstrated VEGFR-2 IC₅₀ values of 8.2–11.5 nM [1], and thiazole/thiadiazole carboxamide derivatives have yielded c-Met inhibitors with potent cellular activity [2]. Evaluating the target compound (5-CH₃) alongside the 5-NH₂, 5-H, and 5-ethyl analogs enables systematic mapping of the thiadiazole 5-position SAR, probing electronic effects and hydrogen bond donor/acceptor contributions to kinase hinge-binding affinity and selectivity.

Epigenetic Inhibitor Development: Baseline Scaffold for LSD1 Inhibitor SAR Expansion

Use as the minimal pharmacophore (unsubstituted thiophene-2-carboxamide) in LSD1 inhibitor optimization campaigns. The elaborated analog BDBM243415 achieves LSD1 IC₅₀ < 100 nM with >1,000-fold selectivity over MAO-B [1]. Synthesizing and testing derivatives of the target compound with systematic thiophene substitution allows the research team to establish the SAR trajectory from an inactive baseline (>50,000 nM for simple 5-alkyl analogs [2]) to sub-100 nM potent, selective LSD1 inhibitors, while using the target compound as the reference control in every assay plate.

Fragment-Based Drug Discovery: Privileged Heterocyclic Fragment for Carbonic Anhydrase and Metallo-Enzyme Screening

Deploy the 5-methyl-1,3,4-thiadiazol-2-yl fragment (embedded in the target compound) in fragment-based screening cascades against carbonic anhydrase isoforms and other zinc-dependent metallo-enzymes. The sulfonamide derivatives of this fragment achieve sub-nanomolar CA I and CA II inhibition (IC₅₀ 0.109–17.95 nM) [1]. The target compound, lacking the sulfonamide zinc-binding group, serves as a negative control for zinc-dependent inhibition while simultaneously enabling discovery of non-canonical binding modes via fragment elaboration at the carboxamide position.

Antimicrobial Scaffold Evaluation: Thiophene-Thiadiazole Hybrid for Antibacterial Screening

Include the target compound in antimicrobial screening panels as a representative of the thiophene-2-carboxamide-1,3,4-thiadiazole chemotype. Class-level evidence from Muğlu et al. (2020) demonstrates that 1,3,4-thiadiazole derivatives synthesized from thiophene-2-carboxylic acid exhibit antimicrobial activity against Staphylococcus aureus, Candida albicans, Salmonella typhimurium, Enterobacter aerogenes, and Salmonella kentucky [1]. The target compound, with its well-defined molecular architecture (MW 225.3, XLogP3 1.9, TPSA 111 Ų), provides a drug-like starting point for antimicrobial lead optimization with favorable permeability predictions.

Quote Request

Request a Quote for N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.